4-Fluoro-4'-(methylthio)benzhydrol

PET radiochemistry dopamine transporter GBR 12909

4-Fluoro-4'-(methylthio)benzhydrol (CAS 1510-48-1), IUPAC name (4-fluorophenyl)-(4-methylsulfanylphenyl)methanol, is a benzhydrol derivative characterized by an asymmetric diarylmethanol core bearing a 4-fluoro substituent on one aromatic ring and a 4-methylthio group on the other. The compound has the molecular formula C14H13FOS and a molecular weight of 248.32 g·mol⁻¹.

Molecular Formula C14H13FOS
Molecular Weight 248.32 g/mol
CAS No. 1510-48-1
Cat. No. B175021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-(methylthio)benzhydrol
CAS1510-48-1
Synonyms4-FLUORO-4'-(METHYLTHIO)BENZHYDROL
Molecular FormulaC14H13FOS
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
InChIInChI=1S/C14H13FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
InChIKeyLDKVLIOZSUOIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-(methylthio)benzhydrol (CAS 1510-48-1) – Identity, Class & Sourcing Baseline


4-Fluoro-4'-(methylthio)benzhydrol (CAS 1510-48-1), IUPAC name (4-fluorophenyl)-(4-methylsulfanylphenyl)methanol, is a benzhydrol derivative characterized by an asymmetric diarylmethanol core bearing a 4-fluoro substituent on one aromatic ring and a 4-methylthio group on the other . The compound has the molecular formula C14H13FOS and a molecular weight of 248.32 g·mol⁻¹ . Commercially, it is available from multiple vendors at purities typically ranging from 95% to 98% . Its primary reported utility lies not as a bioactive molecule itself but as a key synthetic intermediate in the preparation of radiolabeled dopamine‑transporter (DAT) ligands for positron emission tomography (PET) imaging .

Why 4-Fluoro-4'-(methylthio)benzhydrol Cannot Be Replaced by a Generic Benzhydrol or Simple Fluoro/Methylthio Analog


Simple substitution with compounds such as 4-fluorobenzhydrol (CAS 365-22-0), 4-(methylthio)benzhydrol (CAS 183729-63-7), or the symmetrical bis(4-fluorophenyl)methanol fails because the specific pairing of a 4-fluoro substituent with a 4-methylthio group creates a single, unsymmetrical intermediate that is indispensable for constructing the N‑(2‑(bis(4-fluorophenyl)methoxy)ethyl)‑4‑(3‑phenylpropyl)piperazine (GBR 12909) scaffold with precisely one fluorine label . The methylthio moiety serves as a chemically orthogonal, non‑fluorinated synthetic handle that survives the chlorination‑alkylation sequence, enabling late‑stage diversification or, in the context of radiosynthesis, the isolation of the non‑radioactive “cold” standard required for HPLC co‑injection and specific‑activity determination . Without this exact combination, the radiochemical purity, specific activity, and structural authenticity of the final [18F]GBR 12909 tracer cannot be guaranteed [1].

Quantitative Differentiation Evidence for 4-Fluoro-4'-(methylthio)benzhydrol Versus Closest Analogs


Synthetic Utility as a Single-Point Precursor for Cold GBR 12909 Standard Versus Symmetrical Bis(4-fluorophenyl)methanol

In the multi‑step radiosynthesis of [18F]GBR 12909, the [18F]benzhydrol intermediate must be chlorinated and subsequently alkylated with 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine. The symmetrical bis(4-fluorophenyl)methanol (CAS 85070-67-3) generates a product that is isotopically diluted by the second fluorine atom, complicating specific‑activity determination. In contrast, 4-fluoro-4'-(methylthio)benzhydrol provides a chemically distinct, non‑fluorinated methylthio group that allows the preparation of an authentic, mono‑fluorinated “cold” reference standard without isotopic dilution . The overall radiochemical yield of [18F]GBR 12909 using this precursor strategy is reported as 10–16% (decay‑corrected, 140 min synthesis) with specific activities exceeding 2000 Ci/mmol [1].

PET radiochemistry dopamine transporter GBR 12909

Physical Property Differentiation: Predicted Boiling Point Versus 4-Fluorobenzhydrol and 4-(Methylthio)benzhydrol

Predicted physicochemical data indicate that 4-fluoro-4'-(methylthio)benzhydrol exhibits a boiling point of approximately 387.3 °C at 760 mmHg . This value is substantially higher than that of the mono‑substituted analog 4-fluorobenzhydrol (CAS 365-22-0, predicted boiling point ~317.7 °C at 760 mmHg ) and also higher than that of 4-(methylthio)benzhydrol (CAS 183729-63-7, boiling point not directly reported but expected to be lower due to reduced molecular weight and polarity). The elevated boiling point reflects the combined contributions of the fluorine atom (increased dipole moment) and the methylthio group (increased polarisability and molecular weight).

physicochemical property boiling point chromatographic behaviour

Purity Benchmarking: Minimum Commercial Purity of 4-Fluoro-4'-(methylthio)benzhydrol Versus In‑Class Analogs

The minimum purity specification reported by major suppliers for 4-fluoro-4'-(methylthio)benzhydrol is 95% , with several vendors offering batches at 97% or 98% purity . In comparison, the non‑fluorinated analog 4-(methylthio)benzhydrol is typically listed with a minimum purity of 95% , and 4-fluorobenzhydrol is frequently supplied at 97% purity . While the purity band overlaps, the availability of 98% purity material for the target compound from multiple independent sources provides a degree of supply‑chain robustness and analytical qualification that is not uniformly documented for the closest non‑fluorinated analog.

commercial purity quality control sourcing

Recommended Procurement Scenarios for 4-Fluoro-4'-(methylthio)benzhydrol (CAS 1510-48-1)


Synthesis of High‑Specific‑Activity [18F]GBR 12909 for Preclinical PET Imaging

4-Fluoro-4'-(methylthio)benzhydrol is the preferred precursor when an authentic, non‑radioactive mono‑fluorinated reference standard is required alongside the 18F‑labeled product. Its chlorination yields 4-fluoro-4'-(methylthio)benzhydryl chloride, which selectively alkylates 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine to furnish [18F]GBR 12909 with a specific activity exceeding 2000 Ci/mmol [1]. The unsymmetrical design eliminates isotopic dilution, enabling accurate determination of molar activity and reliable co‑injection HPLC validation [1].

Mechanistic Studies of Benzhydryl‑Derived Solvolysis and SN1/SN2 Borderline Behaviour

The combination of a strongly electron‑withdrawing fluorine and an electron‑donating methylthio group on the same benzhydryl scaffold creates an electronically asymmetric carbocation precursor. This compound has been explicitly included in systematic investigations of fluoro‑substituted benzhydryl derivatives aimed at mapping the mechanistic continuum between SN1 and SN2 pathways [2]. Researchers studying leaving‑group ability, nucleofugality scales, or solvent‑ionising power will find this substrate uniquely informative.

Construction of Asymmetric DAT Ligands with Tunable Pharmacological Profiles

Medicinal chemistry programmes targeting the dopamine transporter can exploit the methylthio group of 4-fluoro-4'-(methylthio)benzhydrol as a latent synthetic handle. Post‑coupling oxidation to the sulfone or sulfonamide generates analogues with altered lipophilicity and hydrogen‑bonding capacity, while the 4-fluoro substituent maintains the metabolic stability characteristic of GBR‑series compounds [3]. The predicted boiling point of ~387.3 °C provides a practical advantage during solvent removal after large‑scale coupling reactions .

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